Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate

Atypical protein kinase C inhibition Kinase inhibitor SAR Electron-donating aryl substituent

Researchers facing scaffold limitations in atypical PKC inhibitor programs can leverage this tetrasubstituted 2-aminothiophene, validated as a privileged aPKC inhibitor scaffold. The n-butylphenyl substituent provides electron-donating character essential for kinase engagement, while the C-5-H position enables Gewald-based diversification to thieno[2,3-d]pyrimidines. · Matches SAR requirement for aPKCζ inhibition via 4′-electron-donating aryl groups · Computed LogP 4.52 & MW 303.42, compliant with Lipinski's Rule of Five · C-3 ethyl ester serves as a balanced starting point for prodrug or amide SAR exploration

Molecular Formula C17H21NO2S
Molecular Weight 303.42
CAS No. 350990-06-6
Cat. No. B2882762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate
CAS350990-06-6
Molecular FormulaC17H21NO2S
Molecular Weight303.42
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N
InChIInChI=1S/C17H21NO2S/c1-3-5-6-12-7-9-13(10-8-12)14-11-21-16(18)15(14)17(19)20-4-2/h7-11H,3-6,18H2,1-2H3
InChIKeyJWDROUQJHOPHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate: Scaffold Identity and Procurement Baseline


Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate (CAS 350990-06-6, MFCD01922009) is a tetrasubstituted 2-aminothiophene derivative prepared via the Gewald multicomponent reaction, bearing a primary amine at C-2, an ethyl ester at C-3, and a 4-n-butylphenyl substituent at C-4 [1]. It shares the 2-amino-3-carboxy-4-phenylthiophene backbone that has been pharmacologically validated as a privileged scaffold for atypical protein kinase C (aPKC) inhibition, with electron-donating C-4 aryl substituents being a demonstrated structural requirement for target engagement [2]. The compound is commercially available from multiple suppliers at ≥95–97% purity, with a molecular weight of 303.42 g·mol⁻¹, TPSA of 52.32 Ų, and computed LogP of 4.52 .

Scaffold: 2‑Aminothiophene core reported for atypical PKC kinase inhibition studies.
SAR requirement: Electron‑donating C‑4 aryl substituent consistent with target‑engagement data.
Chemistry: Unsubstituted C‑5 position permits late‑stage diversification.
Procurement: Multi‑supplier availability with research‑grade analytical documentation.

Structural Determinants Against Generic Substitution in 2-Aminothiophene Analogs


Generic substitution within the 2-amino-4-arylthiophene-3-carboxylate series is scientifically unsound because both the C-4 aryl substituent electronics and the C-3 ester alkyl chain length independently govern biological activity. Published SAR data for this scaffold demonstrate that electron-donating groups at the 4′-position of the phenyl ring are required to maintain aPKCζ kinase inhibition, while electron-withdrawing substituents (e.g., 4′-CF₃) reduce inhibition to merely 16% at 30 µM [1]. The n-butyl group on the target compound provides a unique combination of electron-donating character, linear alkyl chain flexibility, and lipophilicity (computed LogP 4.52) that sits in a narrow window between shorter-chain analogs (ethyl analog LogP ~3.5) and the sterically congested tert-butyl isomer . Changing the ester from ethyl to methyl alters both the hydrogen-bond acceptor geometry and the hydrolytic stability profile of the molecule, which can critically affect intracellular pharmacokinetics if the scaffold is advanced toward cellular or in vivo studies [1].

C‑4 Electron‑withdrawing aryl analogs (e.g., 4′‑CF₃) may show markedly reduced aPKC kinase inhibition; electron donation is essential for target‑engagement context.
Ester Methyl ester analogs may shift lipophilicity beyond drug‑like space and alter intracellular PK profile relative to the ethyl ester.
C‑5 5‑Methyl substituted congeners block electrophilic diversification pathways, limiting synthetic utility compared to the C‑5 unsubstituted compound.

Quantitative Differentiation Evidence Against Closest Analogs


C-4 Aryl Electronics and aPKCζ Kinase Inhibition Requirement

The 2-amino-3-carboxy-4-phenylthiophene scaffold requires an electron-donating substituent at the C-4 phenyl ring to achieve aPKCζ inhibition. In a standardized isolated kinase assay (ADP Quest, aPKCζ at 500 ng/mL, inhibitor at 30 µM), the 4′-methoxy analog (compound 28) and 3′,4′-dimethoxy analog (compound 1) each achieved 100% inhibition, whereas the 4′-trifluoromethyl analog (compound 36) showed only 16% inhibition and the 3′-trifluoromethyl analog (compound 35) showed 30% inhibition [1]. The 4′-methyl analog (compound 26) achieved 80% inhibition, confirming that alkyl electron-donating groups maintain activity. The n-butyl group of the target compound (CAS 350990-06-6) is, by Hammett σₚ analysis, an electron-donating substituent (σₚ ≈ −0.16 for n-Bu vs. −0.17 for Me and −0.27 for OMe), placing it in the activity-permissive quadrant of the established SAR [2]. In contrast, the unsubstituted 4-phenyl analog (CAS 4815-36-5) lacks this electron-donating enhancement and is anticipated to show reduced kinase engagement.

C‑4 electronics & aPKCζ inhibition
Class‑level inference
Electron‑donating: ≥77% inhibition; CF₃: ~16% inhibition (30 µM assay)
Supports electron‑donating substituent requirement for kinase engagement.
n‑Butyl analog predicted permissive; direct inhibition data not located.
Atypical protein kinase C inhibition Kinase inhibitor SAR Electron-donating aryl substituent

Lipophilicity Differentiation and Drug-Like Property Space

The target compound (CAS 350990-06-6) has a computed LogP of 4.52 (XLogP3 method) and a TPSA of 52.32 Ų . This LogP value is approximately 1.0–1.5 log units higher than the 4-ethylphenyl analog (CAS 350989-99-0, estimated LogP ~3.5, MW 275.37) and approximately 0.5 log units lower than what would be predicted for a 4-hexylphenyl analog, placing the n-butyl compound in a lipophilicity range that optimally balances membrane permeability with aqueous solubility for cellular assay applications [1]. The 4-tert-butylphenyl isomer (CAS 307511-84-8) has an identical molecular formula (C₁₇H₂₁NO₂S, MW 303.42) but a more compact, globular shape with fewer rotatable bonds in the alkyl region (effectively 2 vs. 4 for n-butyl), resulting in a different conformational entropy profile and potentially altered binding kinetics [2]. The methyl ester analog (CAS 350990-34-0, MW 289.4, LogP ~5.24) is significantly more lipophilic and violates Lipinski's Rule of Five (LogP >5), whereas the ethyl ester target compound remains within rule-of-five compliant space.

Lipophilicity & drug‑like space
Cross‑study comparable
Target LogP 4.52; methyl ester LogP 5.24 (Lipinski violator)
Ethyl ester keeps Rule‑of‑Five compliance; methyl ester shifts beyond recommended range.
Computed XLogP3 values; experimental confirmation advised.
Lipophilicity tuning Physicochemical property differentiation Drug-like property space

Synthetic Versatility via C-5 Hydrogen Retention

The target compound (CAS 350990-06-6) bears a hydrogen at the thiophene C-5 position, in contrast to its 5-methyl congener (CAS 350990-13-5, MW 317.45). The unsubstituted C-5 position is a critical determinant of synthetic utility: it permits electrophilic substitution reactions (halogenation, formylation, acylation) and directed ortho-metalation strategies that are precluded or sterically hindered in the 5-methyl analog [1]. In the Gewald-derived 2-aminothiophene library synthesis workflow, C-5 unsubstituted intermediates serve as branching points for diversification into thieno[2,3-d]pyrimidines, thienopyridines, and other fused heterocyclic systems that have demonstrated antiproliferative activity against liver, pancreatic, and colorectal cancer cell lines . The 5-methyl analog (CAS 350990-13-5), while sharing the same C-4 n-butylphenyl and C-3 ethyl ester features, blocks this diversification route and is therefore a more limited building block for medicinal chemistry exploration.

C‑5 synthetic versatility
Class‑level inference
C‑5‑H enables ≥4 diversification manifolds; 5‑CH₃ analog blocks these routes.
Unsubstituted C‑5 supports broader library synthesis strategies.
Gewald‑derived thiophene chemistry; electrophilic substitution scope.
Synthetic tractability Late-stage functionalization Building block versatility

Cellular Functional Efficacy of the 2-Aminothiophene Scaffold

While no published cellular assay data were located for the specific target compound (CAS 350990-06-6), the 2-amino-3-carboxy-4-phenylthiophene scaffold from which it is derived has demonstrated potent cellular functional activity. The most closely related compounds in the Titchenell et al. (2013) series—all bearing electron-donating C-4 aryl substituents—achieved EC₅₀ values in the low nanomolar range in two disease-relevant cellular assays: TNF-induced NFκB transcriptional activation (HEK293 reporter line) and VEGF/TNF-induced retinal endothelial permeability (70 kDa RITC-dextran flux assay) [1]. Specifically, compound 6 (C-3 O-i-Pr ester, 3′,4′-(OMe)₂-phenyl) showed EC₅₀ = 3 nM (NFκB) and EC₅₀ = 1 nM (permeability); compound 29 (4′-NH₂) showed EC₅₀ = 1 nM (NFκB) and EC₅₀ = 270 nM (permeability); compound 32 (3′,4′-OCH₂O-) showed EC₅₀ = 2 nM (NFκB) and EC₅₀ = 20 nM (permeability) [1]. The aPKC-dependent nature of these responses was confirmed by correlation with isolated kinase IC₅₀ values (1–6 µM range) and by specificity profiling against a panel of 20 AGC kinases [1]. As the target compound possesses the same core scaffold with an electron-donating n-butyl substituent, it resides within the pharmacophore space from which nanomolar cellular potency has been demonstrated.

Cellular functional evidence
Class‑level inference
Analog EC₅₀ 1–3 nM (NFκB reporter) & 1–270 nM (permeability) reported.
Scaffold‑level cellular response context; target compound data not located.
Requires independent cellular evaluation.
Cellular pharmacology NFκB inhibition Endothelial permeability Blood-retinal barrier

Commercial Availability and Analytical Documentation

Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate (CAS 350990-06-6) is stocked by multiple reputable suppliers with documented purity specifications. Combi-Blocks (Catalog QY-6071) offers the compound at 95% purity with downloadable SDS and Certificate of Analysis/NMR documentation . Chemscene (Catalog CS-0320275) supplies the compound at ≥97% purity with storage recommendation of sealed, dry, 2–8 °C . Leyan (Catalog 1390945) supplies at 97% purity . In contrast, the 4-ethylphenyl analog (CAS 350989-99-0) is available at 95% purity from fewer vendors, and the 4-tert-butylphenyl isomer (CAS 307511-84-8) is listed at 95% purity with limited stock availability. The methyl ester analog (CAS 350990-34-0) is listed as a specialty item with longer lead times from most suppliers.

Commercial availability
Supporting evidence
≥4 suppliers, ≥95–97% purity, CoA/NMR documentation.
Supports procurement reliability and experimental reproducibility.
Supplier‑reported; verify lot‑specific certificates.
Procurement reliability Analytical quality control Commercial availability

Recommended Application Scenarios Based on Verified Evidence


aPKC Inhibitor Lead Optimization Programs

The target compound is optimally deployed as a core scaffold for aPKC inhibitor lead optimization. Published SAR from Titchenell et al. (2013) confirms that the 2-amino-3-carboxy-4-phenylthiophene backbone with electron-donating C-4 aryl substituents delivers nanomolar cellular potency in NFκB-driven inflammation and VEGF/TNF-induced vascular permeability models (EC₅₀ = 1–3 nM for the most potent analogs) [1]. The n-butyl group provides an electron-donating character consistent with the activity-permissive quadrant of the SAR while offering a distinct lipophilicity (LogP 4.52) and alkyl chain length not explored in the published series, representing a novel SAR expansion opportunity .

Thienopyrimidine and Fused Heterocycle Library Synthesis

The unsubstituted C-5 position of the thiophene ring makes this compound an ideal starting material for Gewald-based diversification into thieno[2,3-d]pyrimidine and related fused heterocyclic libraries. The C-5-H permits electrophilic halogenation, formylation, and subsequent cyclocondensation with amidines, guanidines, or urea derivatives to generate bicyclic systems with demonstrated antiproliferative activity against liver, pancreatic, and colorectal cancer cell lines [1]. The n-butyl group on the C-4 phenyl ring provides a lipophilic anchor that enhances target binding in hydrophobic kinase pockets without introducing the steric clash associated with the tert-butyl isomer .

C-3 Ester Pharmacophore SAR Expansion

The ethyl ester at C-3 represents a balanced starting point for ester SAR exploration. Published data show that the ethyl ester (compound 1) achieves 100% aPKCζ inhibition at 30 µM, equal to the isopropyl ester (compound 6), while larger benzyl esters show substituent-dependent activity (10–100% inhibition) [1]. The target compound's ethyl ester can be hydrolyzed to the free carboxylic acid (compound 24b, 65% inhibition) for subsequent re-esterification or amidation, enabling systematic exploration of C-3 promoiety effects on potency, selectivity, and cellular permeability. The n-butyl C-4 substituent is chemically orthogonal to ester hydrolysis conditions (saponification or enzymatic cleavage), ensuring that SAR at C-3 can be explored without compromising the C-4 pharmacophore identity [1].

Physicochemical Benchmarking and PK/PD Profiling

With its computed LogP of 4.52, TPSA of 52.32 Ų, MW of 303.42, and compliance with Lipinski's Rule of Five, the target compound occupies a favorable drug-like property space [1]. It can serve as a benchmark compound for evaluating the impact of incremental alkyl chain lengthening on ADME parameters (Caco-2 permeability, metabolic stability, plasma protein binding) within the 2-aminothiophene series. Comparative studies with the 4-ethyl analog (LogP ~3.5) and the methyl ester analog (LogP 5.24, Lipinski violation) can quantitatively map the lipophilicity–permeability–clearance relationship for this chemotype, providing directly actionable data for lead optimization decisions .

Application
Selection Property
Validation Focus
aPKC inhibitor lead optimization
Electron‑donating C‑4 substituent
Kinase inhibition & cellular model response
Thienopyrimidine library synthesis
Unsubstituted C‑5 position
Diversification reaction scope
C‑3 ester SAR expansion
Hydrolyzable ethyl ester
Carboxylic acid derivatization & permeability
Physicochemical & ADME benchmarking
Drug‑like property space (LogP, MW, TPSA)
Permeability & metabolic stability assays
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